molecular formula C21H27BrClNO B1525272 3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride CAS No. 1220035-30-2

3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride

Cat. No.: B1525272
CAS No.: 1220035-30-2
M. Wt: 424.8 g/mol
InChI Key: WRYXAJRIDYNGKM-UHFFFAOYSA-N
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Description

3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride typically involves multiple steps, starting with the preparation of the brominated phenoxy intermediate. This intermediate is then reacted with piperidine under controlled conditions to form the final product. Common reagents used in these reactions include bromine, phenol derivatives, and piperidine. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogen exchange or nucleophilic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed.

Scientific Research Applications

3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenylboronic acid: A compound with a similar phenoxy structure but different functional groups.

    2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: Another compound with a substituted phenoxy group.

    Bromomethyl methyl ether: A compound with a brominated methyl group, similar to the brominated phenoxy group in the target compound.

Uniqueness

3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

3-[[2-bromo-4-(2-phenylpropan-2-yl)phenoxy]methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26BrNO.ClH/c1-21(2,17-8-4-3-5-9-17)18-10-11-20(19(22)13-18)24-15-16-7-6-12-23-14-16;/h3-5,8-11,13,16,23H,6-7,12,14-15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYXAJRIDYNGKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OCC3CCCNC3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride
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3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride
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3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride
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3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride
Reactant of Route 5
3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride
Reactant of Route 6
3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride

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